3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate

Description

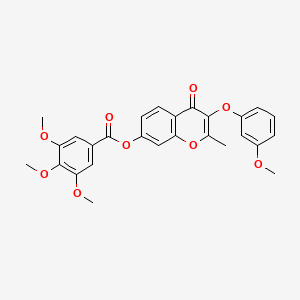

3-(3-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic flavonoid derivative characterized by a chromenone (4-oxo-4H-chromene) core substituted at position 3 with a 3-methoxyphenoxy group and at position 7 with a 3,4,5-trimethoxybenzoate ester. The chromenone scaffold is a privileged structure in medicinal chemistry, often associated with anti-inflammatory, anticancer, and antioxidant activities. The 3,4,5-trimethoxybenzoate moiety is a common pharmacophore in tubulin inhibitors and kinase modulators, enhancing lipophilicity and target binding .

This compound is synthesized via esterification reactions between functionalized chromenone intermediates and 3,4,5-trimethoxybenzoyl chloride under basic conditions, as exemplified in similar protocols for related esters (e.g., compound 5 in ) . Structural confirmation typically employs NMR, mass spectrometry, and X-ray crystallography using programs like SHELXL .

Properties

IUPAC Name |

[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O9/c1-15-25(35-18-8-6-7-17(13-18)30-2)24(28)20-10-9-19(14-21(20)34-15)36-27(29)16-11-22(31-3)26(33-5)23(12-16)32-4/h6-14H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASWLMCNQYPQLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC4=CC=CC(=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized via a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced through an etherification reaction, where a methoxyphenol reacts with the chromen-4-one intermediate in the presence of a base such as potassium carbonate.

Esterification with 3,4,5-Trimethoxybenzoic Acid: The final step involves the esterification of the chromen-4-one derivative with 3,4,5-trimethoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, potentially converting it to a hydroxyl group.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroxylated derivatives.

Scientific Research Applications

3-(3-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate has several applications in scientific research:

Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in the design of anti-inflammatory, anticancer, and antioxidant agents.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Material Science: The compound’s unique properties can be exploited in the design of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate exerts its effects is largely dependent on its interaction with biological targets. The compound may interact with enzymes or receptors, modulating their activity through binding interactions. For instance, its antioxidant properties could be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous derivatives, emphasizing substituent effects on physicochemical properties and bioactivity:

Key Observations:

Substituent Position and Bioactivity :

- The 3,4,5-trimethoxybenzoate group is critical for tubulin binding, as seen in combretastatin analogs . Its replacement with fewer methoxy groups (e.g., 4-methoxybenzoate in ) diminishes activity.

- Methylation at C2 or C8 (e.g., compound in ) enhances cytotoxicity, likely by improving membrane permeability.

Chlorophenyl substituents () raise lipophilicity but may reduce selectivity.

Ester Chain Effects: Alkyl esters (e.g., butyl in ) show chain-length-dependent potency, with linear chains outperforming branched analogs. Introduction of amino or sulfamoyl linkers () adds polarity but complicates pharmacokinetics.

Synthetic Feasibility: The target compound’s synthesis mirrors methods for related chromenone esters (e.g., ), but scalability depends on the availability of 3-methoxyphenoxy precursors.

Biological Activity

3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic compound that belongs to the class of chromone derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activities of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone core with methoxyphenoxy and trimethoxybenzoate substituents. The structural complexity contributes to its potential biological activity. The molecular formula is , and its IUPAC name is this compound.

| Property | Value |

|---|---|

| Molecular Formula | C22H23O7 |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The chromenone core is known to bind to enzymes and receptors, potentially modulating their activity. For example:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation by disrupting metabolic pathways.

- Antioxidant Activity : The presence of methoxy groups enhances the electron-donating ability of the molecule, contributing to its antioxidant properties.

- Cell Cycle Regulation : Preliminary studies suggest that it may interfere with cell cycle progression in cancer cells.

Anticancer Activity

Several studies have investigated the anticancer potential of chromone derivatives similar to this compound. For instance:

- A study demonstrated that related compounds exhibit significant antiproliferative effects against various cancer cell lines, including melanoma and breast cancer cells .

- The mechanism often involves the disruption of folate metabolism pathways, leading to reduced cell viability and increased apoptosis in cancer cells .

Anti-inflammatory Effects

Chromone derivatives have also shown promise in reducing inflammation:

- Research indicates that these compounds can inhibit inflammatory mediators such as prostaglandins and cytokines.

- This effect may be mediated through the inhibition of cyclooxygenase (COX) enzymes .

Antioxidant Properties

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals:

- Free Radical Scavenging : The methoxy groups enhance the compound's ability to donate electrons.

- Cellular Protection : By neutralizing reactive oxygen species (ROS), it protects cells from oxidative stress-induced damage.

Case Studies

-

Study on Antiproliferative Effects

- Objective : To assess the antiproliferative effects against melanoma.

- Methodology : Cell viability assays were conducted using various concentrations of the compound.

- Results : Significant reduction in cell viability was observed at higher concentrations (IC50 < 10 µM), indicating strong anticancer potential .

- Anti-inflammatory Mechanisms

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.